molecular formula C12H11ClN2O2S B2409250 (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate CAS No. 1436304-82-3

(2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate

Cat. No.: B2409250
CAS No.: 1436304-82-3
M. Wt: 282.74
InChI Key: SBIOEJDLTMWMQY-UHFFFAOYSA-N
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Description

(2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate is a synthetic chemical compound designed for advanced pharmaceutical and oncological research. This molecule incorporates two privileged heterocyclic scaffolds known for significant biological activity: a 2,4-dimethylthiazole and a 6-chloropyridine-2-carboxylate . The thiazole ring is a versatile five-membered heterocycle containing nitrogen and sulfur, which is a common feature in many bioactive molecules and approved drugs . Thiazole derivatives have demonstrated a wide range of pharmacological properties, including antitumor effects, and their incorporation into molecular structures is a established strategy to improve interactions with biological targets and optimize physicochemical properties . The specific 2,4-dimethyl-1,3-thiazole-5-carboxylic acid moiety, a key structural component of this reagent, is a known chemical building block used in the synthesis of more complex molecules . Compounds featuring thiazole and pyridine motifs are of high interest in kinase inhibition research , particularly in the discovery and development of novel antitumor agents . Structural analogs, such as thiazole/thiadiazole carboxamide derivatives, have been extensively studied as potent and selective inhibitors of molecular targets like c-Met (a receptor tyrosine kinase), which plays a critical role in tumor initiation and progression . The design of such inhibitors is a key strategy for overcoming challenges in targeted cancer therapy, including drug resistance and selectivity issues . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)methyl 6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-7-10(18-8(2)14-7)6-17-12(16)9-4-3-5-11(13)15-9/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIOEJDLTMWMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)COC(=O)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Thiazole derivatives are known to interact with various targets to induce their biological effects. The specific mode of action would depend on the compound’s primary targets and the nature of its interaction with these targets.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate. For instance, the solubility of the compound in various solvents could affect its distribution and bioavailability. Additionally, the compound’s stability could be influenced by factors such as temperature and pH.

Biological Activity

The compound (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate
  • Molecular Formula : C12H12ClN2O2S
  • Molecular Weight : 284.75 g/mol

Antimicrobial Activity

Research indicates that derivatives of thiazoles and pyridines exhibit significant antimicrobial properties. In a study assessing the antimicrobial efficacy of various thiazole derivatives, compounds similar to (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate showed promising results against a range of pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.046 to 3.11 μM against MRSA and other resistant strains .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 10 μM for certain cancer cell lines, indicating moderate potency .

A detailed analysis of the compound's mechanism revealed that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signals such as Bcl-2 .

The biological activity of (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It modulates the activity of certain receptors involved in cell signaling pathways that regulate growth and apoptosis.

Study 1: Antimicrobial Efficacy

In a recent study published in Drug Target Insights, researchers synthesized various thiazole derivatives and tested their antimicrobial properties. The study found that the compound exhibited significant activity against Gram-positive bacteria with an MIC comparable to standard antibiotics .

Study 2: Anticancer Activity

A study conducted on human lung cancer cells demonstrated that treatment with (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate resulted in a marked decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of thiazole and pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives demonstrate efficacy against various bacterial strains. The incorporation of the thiazole moiety into the structure of (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate enhances its potential as an antimicrobial agent. A study reported that thiazole derivatives showed moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, including those from breast and colon cancers. The mechanism of action appears to involve apoptosis induction in cancer cells . The structural characteristics provided by the thiazole and pyridine rings contribute to the compound's ability to interact with biological targets involved in cancer progression.

Pesticidal Activity

The thiazole and pyridine frameworks are known for their pesticidal properties. Research has shown that compounds similar to (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate can act as herbicides or insecticides. A patent describes a novel formulation that includes this compound as an active ingredient for controlling pests in crops . The compound's efficacy against specific pests can be attributed to its ability to disrupt biological processes within the target organisms.

Synthesis of Functional Materials

The unique chemical structure of (2,4-Dimethyl-1,3-thiazol-5-YL)methyl 6-chloropyridine-2-carboxylate allows for its use in synthesizing functional materials. Its derivatives have been explored for use in organic electronics and photonic devices due to their electronic properties. The synthesis of polymers incorporating this compound has shown promising results in enhancing conductivity and stability .

Case Studies

StudyFocusFindings
Joga Sree Ram Babu et al., 2016Antimicrobial EvaluationIdentified several derivatives with significant antibacterial activity against multiple strains .
PMC9267128, 2022Anticancer ActivityDemonstrated cytotoxic effects on various cancer cell lines with potential apoptotic mechanisms .
Patent EP2493881A1Agricultural UseDescribed formulations using the compound as an effective pesticide .
PMC6661967, 2019Antiproliferative AgentsInvestigated thiazole derivatives for their potential against drug-resistant pathogens and cancer cells .

Q & A

Q. What in silico tools prioritize structural analogs for SAR studies?

  • Methodological Answer : Virtual libraries generated via combinatorial substitution (e.g., halogens at pyridine’s 4-position) are filtered by Lipinski’s rules and synthetic feasibility (SYLVIA scoring). QSAR models trained on kinase inhibition data predict activity cliffs. Synthetic routes are prioritized using retrosynthetic software (e.g., ChemAxon) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.